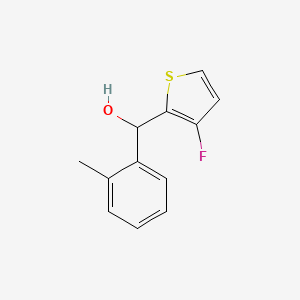
(3-Fluorothiophen-2-yl)(o-tolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluorothiophen-2-yl)(o-tolyl)methanol is an organic compound with the molecular formula C12H11FOS. It is a fluorinated building block used in various chemical syntheses. The compound features a thiophene ring substituted with a fluorine atom and a tolyl group attached to a methanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorothiophen-2-yl)(o-tolyl)methanol typically involves the reaction of 3-fluorothiophene with o-tolualdehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluorothiophen-2-yl)(o-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of (3-Fluorothiophen-2-yl)(o-tolyl)ketone.
Reduction: Formation of (3-Fluorothiophen-2-yl)(o-tolyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Fluorothiophen-2-yl)(o-tolyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (3-Fluorothiophen-2-yl)(o-tolyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, it may interact with receptors or enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chlorothiophen-2-yl)(o-tolyl)methanol
- (3-Bromothiophen-2-yl)(o-tolyl)methanol
- (3-Iodothiophen-2-yl)(o-tolyl)methanol
Uniqueness
(3-Fluorothiophen-2-yl)(o-tolyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C12H11FOS |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(3-fluorothiophen-2-yl)-(2-methylphenyl)methanol |
InChI |
InChI=1S/C12H11FOS/c1-8-4-2-3-5-9(8)11(14)12-10(13)6-7-15-12/h2-7,11,14H,1H3 |
Clé InChI |
RGDZGDFLOUHLBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(C2=C(C=CS2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


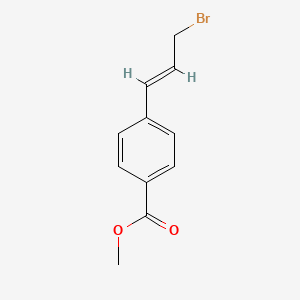
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

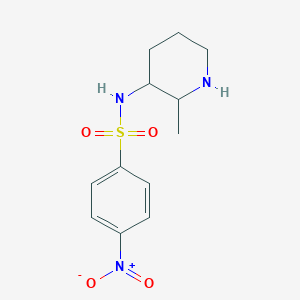
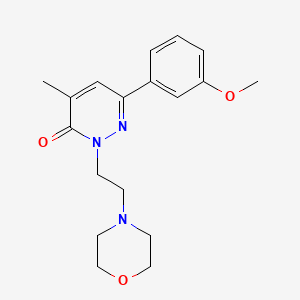
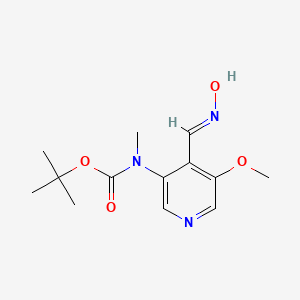
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B13082805.png)
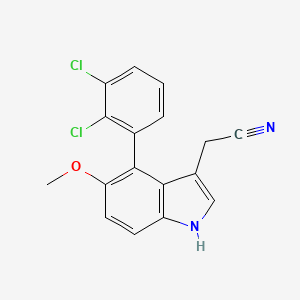
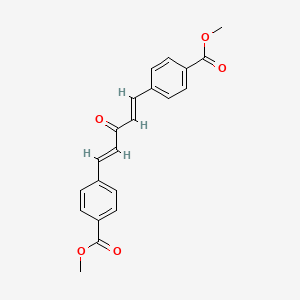
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![4-[4-(Propan-2-yl)phenyl]azetidin-2-one](/img/structure/B13082824.png)
![2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B13082826.png)

